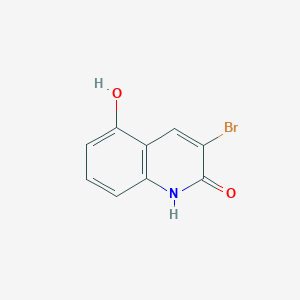
3-bromo-5-hydroxy-2(1H)-quinolinone
Descripción general
Descripción
“3-Bromo-5-hydroxy-2-picoline” is a chemical compound with the CAS Number: 186593-45-3 . It has a molecular weight of 188.02 .
Physical and Chemical Properties This compound has a predicted boiling point of 328.2±37.0 °C and a predicted density of 1.655±0.06 g/cm3 . Its storage temperature is ambient .
Aplicaciones Científicas De Investigación
1. Antiviral Activity
3-bromo-5-hydroxy-2(1H)-quinolinone derivatives have shown potential as HIV-1 integrase inhibitors. Studies have demonstrated their enzymatic and antiviral activity, particularly highlighting the effectiveness of acidic compounds over ester compounds in inhibiting HIV-1 integrase (Vandurm et al., 2009). Additionally, the electronic transitions of these quinolinone derivatives, including their neutral and anionic forms, have been explored in the context of HIV-1 inhibition, using UV–visible spectroscopy and theoretical analyses (Vandurm et al., 2009).
2. Anticancer Properties
Quinolinone derivatives, including those similar to 3-bromo-5-hydroxy-2(1H)-quinolinone, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies have provided insights into their potential as anticancer agents and their structure-activity relationships (Soural et al., 2006). In another study, the photo-antiproliferative activity of new quinolinone derivatives was evaluated, demonstrating their potential in leukemia and adenocarcinoma-derived cell lines (Chimichi et al., 2006).
3. Synthesis Methods
Research has focused on developing efficient methods for the synthesis of quinolinone derivatives. This includes the solid-phase synthesis of quinolinone libraries, which is significant for investigating their biological activities and developing new drugs (Kwak et al., 2015). Another study presented an efficient three-component protocol for synthesizing trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones, demonstrating the potential for green chemistry applications (Indumathi et al., 2012).
4. Biological Activities
2-Phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to 3-bromo-5-hydroxy-2(1H)-quinolinone, have been studied for a range of biological activities. These include acting as inhibitors of topoisomerase, gyrase, and IMPDH, showing anticancer and immunosuppressive properties (Hradil et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNVCCFWPMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-hydroxy-2(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)
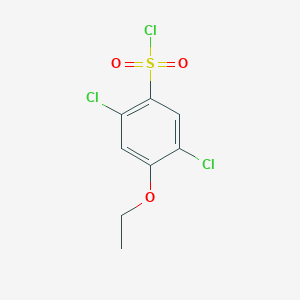
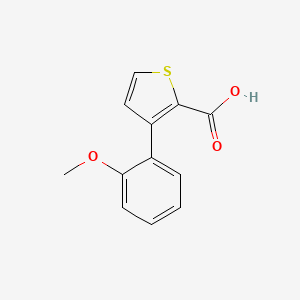
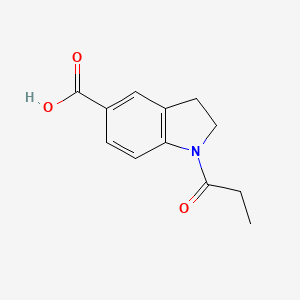
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
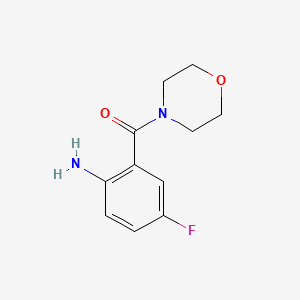
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
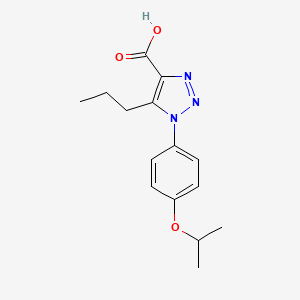
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
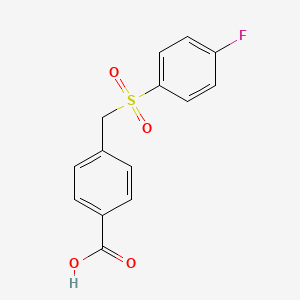
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)